molecular formula C10H7N4OS+ B12364175 [1,2,4]Triazolo[4,3-a]quinazolin-5(1H)-one, 2,4-dihydro-4-methyl-1-thioxo-

[1,2,4]Triazolo[4,3-a]quinazolin-5(1H)-one, 2,4-dihydro-4-methyl-1-thioxo-

Cat. No.: B12364175
M. Wt: 231.26 g/mol
InChI Key: GMBJXKYMPDPOOS-UHFFFAOYSA-N
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Description

1-Mercapto-4-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by its unique triazoloquinazoline structure, which imparts a range of chemical and biological properties.

Preparation Methods

The synthesis of 1-Mercapto-4-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route includes the reaction of 2-aminobenzonitrile with thiosemicarbazide, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture in a solvent such as ethanol or acetic acid . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Mercapto-4-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one undergoes various chemical reactions, including:

Scientific Research Applications

1-Mercapto-4-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Mercapto-4-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation. The compound binds to the active site of these enzymes, blocking their function and thereby exerting its anticancer effects . Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria and fungi.

Comparison with Similar Compounds

1-Mercapto-4-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one can be compared with other triazoloquinazoline derivatives, such as:

    1-Mercapto-4-phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one: This compound has a phenyl group instead of a methyl group, which can alter its chemical and biological properties.

    1-Mercapto-4-ethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one: The ethyl group provides different steric and electronic effects compared to the methyl group. The uniqueness of 1-Mercapto-4-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one lies in its specific substitution pattern, which influences its reactivity and biological activity.

Properties

Molecular Formula

C10H7N4OS+

Molecular Weight

231.26 g/mol

IUPAC Name

4-methyl-1-sulfanylidene-[1,2,4]triazolo[4,3-a]quinazolin-10-ium-5-one

InChI

InChI=1S/C10H7N4OS/c1-13-8(15)6-4-2-3-5-7(6)14-9(13)11-12-10(14)16/h2-5H,1H3/q+1

InChI Key

GMBJXKYMPDPOOS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2[N+]3=C1N=NC3=S

Origin of Product

United States

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